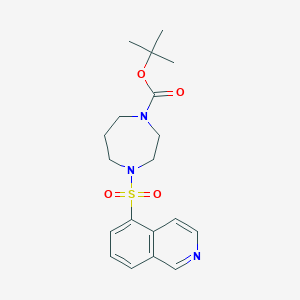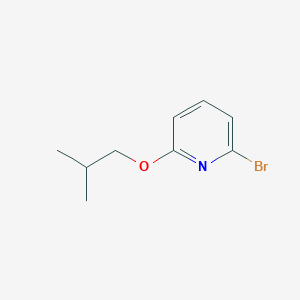
3-chloro-5-fluoro-4-(hydroxymethyl)phenol
Descripción general
Descripción
3-chloro-5-fluoro-4-(hydroxymethyl)phenol: is an organic compound with the molecular formula C7H6ClFO2 It is a derivative of phenol, characterized by the presence of chloro, fluoro, and hydroxymethyl substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-fluoro-4-(hydroxymethyl)phenol typically involves multi-step organic reactions. One common method includes the halogenation of a phenol derivative followed by hydroxymethylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and hydroxymethylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-5-fluoro-4-(hydroxymethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen substituents or to convert the hydroxymethyl group to a methyl group.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-Chloro-5-fluoro-4-formyl-phenol or 3-Chloro-5-fluoro-4-carboxylic acid.
Reduction: Formation of 3-Chloro-5-fluoro-4-methyl-phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-chloro-5-fluoro-4-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-5-fluoro-4-(hydroxymethyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-hydroxymethyl-phenol: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
5-Fluoro-4-hydroxymethyl-phenol: Lacks the chloro substituent, leading to different chemical properties.
3-Chloro-5-fluoro-phenol: Lacks the hydroxymethyl group, which influences its solubility and reactivity.
Uniqueness
3-chloro-5-fluoro-4-(hydroxymethyl)phenol is unique due to the combination of chloro, fluoro, and hydroxymethyl substituents on the phenol ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
438050-33-0 |
|---|---|
Fórmula molecular |
C7H6ClFO2 |
Peso molecular |
176.57 g/mol |
Nombre IUPAC |
3-chloro-5-fluoro-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6ClFO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,10-11H,3H2 |
Clave InChI |
NNDPKZGKNWGWJD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)CO)Cl)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 4-[2-(4-chlorophenyl)acetamido]piperidine-1-carboxylate](/img/structure/B8641682.png)




![tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B8641716.png)
![{3-[(2-Methoxyethoxy)methyl]phenyl}methanamine](/img/structure/B8641722.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6R)-](/img/structure/B8641726.png)

